N-methyl-1-(pyridin-2-yl)-N-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-amine
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Description
N-methyl-1-(pyridin-2-yl)-N-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-amine is a useful research compound. Its molecular formula is C15H15N5S and its molecular weight is 297.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 297.10481667 g/mol and the complexity rating of the compound is 362. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary targets of N-methyl-1-(pyridin-2-yl)-N-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-amine are the KDM4 (JMJD2) and KDM5 (JARID1) Histone Lysine Demethylase . These enzymes play a crucial role in the regulation of gene expression by modulating the methylation status of histones, proteins that package and order DNA into structural units called nucleosomes.
Mode of Action
This compound interacts with its targets by binding to the Fe(II) in the active site of the KDM4 and KDM5 enzymes . This interaction inhibits the activity of these enzymes, preventing them from demethylating histones and thereby altering gene expression .
Biochemical Pathways
The inhibition of KDM4 and KDM5 enzymes affects the histone methylation pathways . Histone methylation is a key epigenetic mechanism that controls gene expression. By inhibiting these enzymes, the compound can alter the methylation status of histones, leading to changes in gene expression that can have downstream effects on various cellular processes .
Pharmacokinetics
Similar compounds have been shown to have good cellular permeability , suggesting that this compound may also be well-absorbed and distributed throughout the body
Result of Action
The result of the action of this compound is the alteration of gene expression due to changes in histone methylation. This can have a variety of effects at the molecular and cellular level, depending on the specific genes affected .
Biochemical Analysis
Biochemical Properties
This compound has been found to interact with various enzymes and proteins. For instance, it has been reported to inhibit JmjC histone N-methyl lysine demethylase (KDM), a key enzyme involved in histone modification . The nature of these interactions involves binding to Fe(II) in the active site of the enzyme .
Cellular Effects
N-methyl-1-(pyridin-2-yl)-N-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-amine has shown to influence cell function. It has been observed to inhibit the growth of tumor cells by altering DNA replication . This compound also impacts cell signaling pathways and gene expression, particularly those related to cancer progression .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression. It binds to Fe(II) in the active site of the KDM enzyme, inhibiting its activity . This inhibition leads to changes in histone modification patterns, which in turn affect gene expression .
Properties
IUPAC Name |
N-methyl-N-(1-pyridin-2-ylazetidin-3-yl)thieno[3,2-d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5S/c1-19(15-14-12(5-7-21-14)17-10-18-15)11-8-20(9-11)13-4-2-3-6-16-13/h2-7,10-11H,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIJYURYBNCJCCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CN(C1)C2=CC=CC=N2)C3=NC=NC4=C3SC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.